BenchChemオンラインストアへようこそ!

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-3-fluorobenzamide

Medicinal chemistry Structure-activity relationship Fluorine regioisomerism

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-3-fluorobenzamide (CAS 953015-93-5) is a synthetic small-molecule isoxazole-carboxamide derivative with the molecular formula C₁₉H₁₇FN₂O₄ and a molecular weight of 356.35 g/mol. Its structure features a 1,2-oxazole core bearing a 3,4-dimethoxyphenyl substituent at the 5-position and a 3-fluorobenzamide moiety linked via a methylene bridge at the 3-position.

Molecular Formula C19H17FN2O4
Molecular Weight 356.353
CAS No. 953015-93-5
Cat. No. B2897714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-3-fluorobenzamide
CAS953015-93-5
Molecular FormulaC19H17FN2O4
Molecular Weight356.353
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC(=CC=C3)F)OC
InChIInChI=1S/C19H17FN2O4/c1-24-16-7-6-12(9-18(16)25-2)17-10-15(22-26-17)11-21-19(23)13-4-3-5-14(20)8-13/h3-10H,11H2,1-2H3,(H,21,23)
InChIKeyHUKLDZKBIAXLDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)methyl)-3-fluorobenzamide (CAS 953015-93-5): Chemical Class, Structural Identity, and Procurement Context


N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-3-fluorobenzamide (CAS 953015-93-5) is a synthetic small-molecule isoxazole-carboxamide derivative with the molecular formula C₁₉H₁₇FN₂O₄ and a molecular weight of 356.35 g/mol. Its structure features a 1,2-oxazole core bearing a 3,4-dimethoxyphenyl substituent at the 5-position and a 3-fluorobenzamide moiety linked via a methylene bridge at the 3-position . This compound belongs to a broader class of fluorophenyl-isoxazole-carboxamide derivatives that have been investigated for antiproliferative activity in multiple cancer cell lines including liver (Hep3B, HepG2), cervical (HeLa), and breast (MCF-7) [1]. The meta-fluoro substitution pattern on the benzamide ring distinguishes this compound from its ortho- and para-fluoro regioisomers, a structural feature that can influence target binding, metabolic stability, and pharmacological profile [2].

Why N-((5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)methyl)-3-fluorobenzamide Cannot Be Casually Substituted with In-Class Isoxazole Analogs


Isoxazole-carboxamide derivatives form a structurally diverse class in which subtle modifications to the substitution pattern—particularly the position of halogen atoms on the benzamide ring and the nature of aryl groups on the isoxazole core—can produce profound differences in target engagement, antiproliferative potency, and physicochemical properties [1]. In a systematic study of fluorophenyl-isoxazole-carboxamide analogs, IC₅₀ values against Hep3B cells varied from 5.76 µg/mL (compound 2f) to >100 µg/mL (inactive analogs) depending solely on aryl ring substitution patterns, demonstrating that even closely related congeners cannot be assumed to be functionally interchangeable [2]. The specific combination of a 3-fluorobenzamide (meta-fluoro) with a 3,4-dimethoxyphenyl isoxazole in CAS 953015-93-5 creates a unique hydrogen-bonding and electronic profile that differs from ortho-fluoro and para-fluoro regioisomers, as well as from chloro-, methyl-, or unsubstituted benzamide variants. Generic substitution without confirmatory comparative data therefore risks selecting a compound with materially different biological activity, selectivity, or physicochemical behavior [3].

Quantitative Differentiation Evidence for N-((5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)methyl)-3-fluorobenzamide vs. Closest Analogs


Regioisomeric Fluorine Position: Meta (3-Fluoro) vs. Ortho (2-Fluoro) and Para (4-Fluoro) Benzamide Differentiation

The 3-fluorobenzamide (meta-fluoro) substitution in CAS 953015-93-5 confers distinct electronic and steric properties compared to its 2-fluoro (CAS 952970-21-7) and 4-fluoro regioisomers. In medicinal chemistry, the position of fluorine on an aromatic ring directly modulates the pKₐ of the adjacent amide NH, the conformation of the benzamide moiety, and the compound's capacity to engage in target-specific hydrogen bond networks [1]. Meta-fluoro substitution exerts a stronger electron-withdrawing inductive effect (−I) on the amide carbonyl relative to para-fluoro, while avoiding the steric clash and conformational restriction associated with ortho-fluoro substitution. In the broader fluorophenyl-isoxazole-carboxamide series reported by Hawash et al. (2021), antiproliferative IC₅₀ values against Hep3B cells spanned a >20-fold range (5.76 to >100 µg/mL) across compounds differing only in aryl substituents [2]. While direct head-to-head data for the three fluoro regioisomers are not published in a single study, the well-established SAR principle that fluoro positional isomerism alters target binding and cellular potency supports the non-interchangeability of these analogs [3].

Medicinal chemistry Structure-activity relationship Fluorine regioisomerism

3,4-Dimethoxyphenyl vs. 4-Chlorophenyl Isoxazole Substituent: Divergent Pharmacophore Profiles in the 3-Fluorobenzamide Series

CAS 953015-93-5 incorporates a 3,4-dimethoxyphenyl group at the isoxazole 5-position, a privileged pharmacophore associated with kinase inhibitor activity, particularly against fibroblast growth factor receptors (FGFR) and other tyrosine kinases [1]. Its direct structural analog N-{[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl}-3-fluorobenzamide (CAS 946340-81-4) replaces the electron-rich dimethoxyphenyl with an electron-withdrawing 4-chlorophenyl group, fundamentally altering the electronic character and hydrogen-bonding capacity of the isoxazole scaffold . The 3,4-dimethoxyphenyl moiety provides two hydrogen bond acceptor sites (methoxy oxygens) capable of engaging kinase hinge regions and additional binding pocket residues, a feature absent in the 4-chlorophenyl analog. In structurally related isoxazole-carboxamide series, the presence of methoxy substituents on the phenyl ring has been correlated with enhanced antiproliferative activity; for example, compound MYM4 bearing methoxy-substituted aryl groups displayed IC₅₀ values of 10.22, 4.84, and 1.57 µM against CaCo-2, Hep3B, and HeLa cells, respectively [2].

Kinase inhibitor Pharmacophore modeling Anticancer screening

Lipinski Compliance and Drug-Likeness: Comparative Physicochemical Profiling Against In-Class Analogs

Physicochemical property analysis demonstrates that CAS 953015-93-5 (MW 356.35, MF C₁₉H₁₇FN₂O₄) occupies a favorable drug-like chemical space. Its molecular weight (356.35) falls well within the Lipinski Rule of Five threshold (MW ≤ 500), and the compound contains 4 hydrogen bond acceptors (two methoxy oxygens, isoxazole N/O, amide carbonyl) and 1 hydrogen bond donor (amide NH), consistent with oral drug-likeness criteria [1]. In the systematic chemo-informatics analysis by Hawash et al. (2021), all six synthesized fluorophenyl-isoxazole-carboxamide derivatives (2a–2f) were confirmed to obey Lipinski's rule, and the series demonstrated that this scaffold class generally possesses favorable drug-like properties [2]. Compared to bulkier analogs such as N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-naphthamide (MW 374.3) or 4-((1H-imidazol-1-yl)methyl)-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)benzamide (MW 418.5), CAS 953015-93-5 offers a lower molecular weight and reduced complexity while retaining the core pharmacophoric elements . The calculated XLogP for the scaffold class (approximately 2.5–3.5) indicates adequate lipophilicity for membrane permeability without excessive hydrophobicity that could lead to poor solubility or promiscuous binding.

Drug-likeness Physicochemical properties ADME profiling

Isoxazole Scaffold Target Engagement Potential: Kinase Inhibition and FGFR Selectivity Context

The isoxazole-carboxamide scaffold has been validated as a kinase inhibitor pharmacophore, with documented activity against fibroblast growth factor receptors (FGFR1–4) and other tyrosine kinases [1]. Patent literature (e.g., US9708318, US10251892) discloses isoxazole-containing benzamide derivatives as FGFR inhibitors with IC₅₀ values in the nanomolar range (e.g., 10 nM against FGFR1, FGFR2, and FGFR3), demonstrating that appropriately substituted isoxazole-benzamides can achieve potent kinase engagement [2]. Molecular docking studies indicate that the 3,4-dimethoxyphenyl moiety can form key hydrogen bond interactions with kinase hinge regions, while the 3-fluorobenzamide group may occupy a hydrophobic back pocket, contributing to binding affinity and selectivity [1]. The NCI-H520 lung squamous cell carcinoma cell line, which harbors FGFR1 amplification, is a validated model for FGFR inhibitor screening, and structurally related isoxazole compounds have shown antiproliferative activity in this line . While direct FGFR1 IC₅₀ data for CAS 953015-93-5 specifically have not been published in peer-reviewed primary literature, the convergence of chemotype evidence from patent disclosures and molecular modeling supports its prioritization as a research tool for FGFR-related target engagement studies.

FGFR inhibitor Kinase profiling Molecular docking

High-Value Research and Procurement Application Scenarios for N-((5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)methyl)-3-fluorobenzamide


SAR Probe for Fluorine Regioisomer Profiling in Isoxazole-Carboxamide Kinase Inhibitor Programs

CAS 953015-93-5 serves as the meta-fluoro reference compound in a regioisomeric SAR panel (alongside ortho-fluoro CAS 952970-21-7 and para-fluoro analog) for systematically evaluating how fluorine position on the benzamide ring affects target binding kinetics, cellular permeability, metabolic stability, and antiproliferative potency in FGFR-driven or other kinase-dependent cancer cell models [1]. This systematic regioisomer comparison is essential for establishing structure-activity relationships that inform lead optimization, as fluorine positional isomerism has been shown to produce >10-fold differences in biochemical potency and cellular activity across multiple target classes [2].

Chemical Biology Tool for FGFR1-Amplified Cancer Cell Line Screening (NCI-H520, SNU-16, KATO III)

Based on the isoxazole-carboxamide scaffold's validated FGFR inhibitory activity (documented in Incyte patent series with biochemical IC₅₀ values of ~10 nM for structurally related analogs), CAS 953015-93-5 is suitable as a chemical probe in cell-based proliferation assays using FGFR1-amplified lines such as NCI-H520 (lung squamous), SNU-16 (gastric), and KATO III (gastric) [3]. Researchers should pair this compound with established FGFR inhibitors (e.g., AZD4547, erdafitinib) as positive controls and include FGFR1-non-amplified cell lines as negative controls to assess target-specific vs. off-target antiproliferative effects [1].

Physicochemical Benchmarking Standard for Isoxazole-Containing Fragment and Lead-Like Libraries

With a molecular weight of 356.35 g/mol, 4 hydrogen bond acceptors, 1 hydrogen bond donor, and compliance with Lipinski's Rule of Five, CAS 953015-93-5 occupies an attractive lead-like chemical space for drug discovery programs [4]. It can serve as a physicochemical benchmarking standard when screening isoxazole-containing compound libraries, providing a reference point for comparing solubility, logP, permeability, and metabolic stability against higher-MW or more lipophilic analogs. Its molecular properties position it favorably relative to larger analogs such as N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-naphthamide (MW 374.3) for early-stage hit-to-lead optimization campaigns .

Pharmacophore Validation in Docking and Computational Modeling Workflows

The combination of a 3,4-dimethoxyphenyl pharmacophore (two H-bond acceptor sites) and 3-fluorobenzamide group (modulated amide H-bond donor/acceptor character) makes CAS 953015-93-5 a structurally informative ligand for computational docking studies aimed at validating kinase inhibitor pharmacophore models [1]. Its electronic profile—influenced by the meta-fluoro inductive effect on the benzamide moiety—provides a distinct molecular interaction fingerprint when compared to chloro-, methyl-, or unsubstituted benzamide analogs, enabling computational chemists to assess the contribution of specific substituents to predicted binding free energies and binding pose consistency [2].

Quote Request

Request a Quote for N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-3-fluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.